4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide
Description
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide is a sulfonamide-derived Schiff base synthesized via condensation of 5-bromosalicylaldehyde with sulfanilamide. This compound features a central benzene ring substituted with a sulfonamide (-SO₂NH₂) group and a Schiff base linkage (-CH=N-) formed between the aldehyde and aniline moieties . Its synthesis typically involves refluxing stoichiometric amounts of precursors in ethanol or methanol, yielding crystalline products with high purity .
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-1-6-13(17)9(7-10)8-16-11-2-4-12(5-3-11)20(15,18)19/h1-8,17H,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCXFNEZYMLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Scientific Research Applications
Biological Activities
Antimicrobial Efficacy
Recent studies have demonstrated that 4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide exhibits significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including Bacillus subtilis, Escherichia coli, and fungal strains like Aspergillus fumigatus. The results indicated that the compound showed superior antimicrobial activity with MIC values of 0.46 µM for B. subtilis, 7.54 µM for E. coli, and 0.95 µM for A. fumigatus . This efficacy is attributed to the presence of bromine and hydroxyl substituents that enhance its interaction with microbial targets.
Cytotoxicity and Cancer Research
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects against cancer cells. Molecular docking studies suggest that it binds effectively to breast cancer proteins, indicating potential as an anticancer agent. The IC50 values from cytotoxicity assays were reported at 16.0 μM for one complex derivative and 18.8 μM for another . These findings highlight the compound's promise in developing new cancer therapies.
Synthesis of Metal Complexes
The formation of metal chelates with this compound has been a focal point in coordination chemistry. Metal complexes formed with nickel and other transition metals have shown enhanced stability and biological activity compared to their ligand counterparts. For example, nickel complexes derived from this compound exhibited improved thermal stability and antimicrobial activity, suggesting that metal coordination can significantly enhance the biological profile of sulfonamide derivatives .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The introduction of various substituents on the benzene ring has been shown to affect both the antimicrobial and cytotoxic activities of the compound. For instance, variations in halogen substitution patterns have been correlated with changes in binding affinity to target proteins and overall biological efficacy .
Case Study: Antimicrobial Activity
A systematic study was conducted to assess the antimicrobial properties of several sulfonamide derivatives, including this compound. The study utilized a range of bacterial strains to determine the effectiveness of these compounds under varying conditions. The results confirmed that structural modifications significantly influenced antimicrobial potency, with specific configurations yielding optimal results.
Case Study: Cancer Therapeutics
Another significant investigation focused on the potential use of this compound in cancer treatment protocols. In vitro experiments demonstrated that derivatives of this compound could inhibit cancer cell proliferation effectively while sparing normal cells, showcasing a promising therapeutic window for further development.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Key structural analogs involve halogen variations at the salicylaldehyde moiety:
- 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide: Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol), slightly lowering melting points (observed mp ~250–260°C vs. 273–275°C for the bromo derivative). The chloro analog exhibits comparable antimicrobial activity but reduced cytotoxicity in leukemia cell lines (IC₅₀ > 20 µM vs. IC₅₀ ~10–15 µM for bromo) .
- 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide: Substituting bromine with a nitro group (-NO₂) increases polarity, enhancing solubility in polar solvents. However, the nitro derivative shows diminished anticancer activity, likely due to reduced membrane permeability .
N-Substituted Sulfonamide Derivatives
Variations in the sulfonamide nitrogen substituents significantly alter bioactivity:
- 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Introducing a pyrimidinyl group at the sulfonamide nitrogen improves metal-chelating capacity, forming stable Ni(II) and Cu(II) complexes with enhanced cytotoxicity (IC₅₀ ~5–8 µM against HeLa cells) .
- 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(thiazol-2-yl)benzenesulfonamide: The thiazole substituent confers superior antifungal activity (MIC 0.25 µg/mL against Candida albicans), attributed to improved membrane interaction .
Physicochemical Properties
Elemental analysis data for the bromo derivative aligns closely with theoretical values (C: 47.13% found vs. 47.12% calc.; H: 3.02% vs. 3.01%) .
Antimicrobial Activity
- Bromo derivative : Exhibits broad-spectrum activity with MICs of 0.125–0.54 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
- Chloro derivative : Moderate activity (MIC 0.32–0.96 mg/mL) against the same strains .
- Thiazole-substituted derivative : Superior antifungal efficacy (MIC 0.25 µg/mL) due to thiazole’s heterocyclic pharmacophore .
Anticancer and Cytotoxic Activity
- Bromo derivative : IC₅₀ of 10–15 µM against multidrug-resistant leukemia cells (CEM/ADR5000) .
- Pyrimidinyl-Ni(II) complex : Enhanced cytotoxicity (IC₅₀ ~5 µM) via metal-induced DNA intercalation .
- Nitro derivative : Weak activity (IC₅₀ > 50 µM), highlighting the importance of halogen choice .
Metal Complexation and Enhanced Bioactivity
The bromo derivative forms stable octahedral complexes with transition metals (Ni²⁺, Cu²⁺), which exhibit:
Biological Activity
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide, a compound with the molecular formula C13H11BrN2O3S and a molar mass of 355.21 g/mol, is a member of the benzenesulfonamide class known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
| CAS Number | 1245796-85-3 |
| Molecular Formula | C13H11BrN2O3S |
| Molar Mass | 355.21 g/mol |
| Log P | 2.1 |
Structure
The compound features a bromo-substituted salicylaldehyde moiety linked to a benzenesulfonamide group, which contributes to its biological activity. The presence of the hydroxyl group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Staphylococcus aureus : This compound demonstrated significant activity against both methicillin-sensitive and resistant strains (MRSA) with MIC values ranging from 125 to 250 µM .
- Mycobacterium tuberculosis : Effective against M. tuberculosis and non-tuberculous mycobacteria (NTM), showing MIC values of ≤32 µM .
- Escherichia coli : Exhibited moderate antibacterial activity with MIC values around 6.67 mg/mL .
Anti-inflammatory Activity
In vivo studies have indicated that derivatives of benzenesulfonamide, including this compound, possess anti-inflammatory properties. For instance, compounds related to this structure inhibited carrageenan-induced edema in rat models by over 90% at specific dosages .
The mechanism through which this compound exerts its effects involves:
- Inhibition of bacterial cell wall synthesis : Similar to other sulfonamides, it may interfere with folate synthesis in bacteria.
- Anti-inflammatory pathways : Potentially modulating cytokine release and inflammatory mediators in immune responses.
Study on Antimicrobial Efficacy
A study evaluated various derivatives of benzenesulfonamides for antimicrobial activity against common pathogens. The findings indicated that the introduction of halogens (like bromine) significantly enhanced antibacterial potency compared to non-halogenated analogs .
Comparative Analysis of Derivatives
A comparative analysis was conducted on several derivatives with varying substituents:
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | 125 | 6.67 |
| Other halogenated derivatives | Ranged from 8 to 250 | Varies |
This table illustrates the enhanced activity associated with specific substitutions on the molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via Schiff base condensation between 4-aminobenzenesulfonamide and 5-bromosalicylaldehyde. Key steps include refluxing equimolar ethanolic solutions (20 mL ethanol for 3 hours), followed by solvent reduction and crystallization over 10 days to yield bright yellow crystals . Optimization involves monitoring reaction progress via TLC, adjusting stoichiometry (1:1 molar ratio), and controlling crystallization kinetics (e.g., slow evaporation) to improve yield and purity.
Q. How can the molecular structure and purity of this compound be rigorously characterized?
- Methodological Answer :
- X-ray crystallography resolves the crystal structure, revealing intramolecular O—H⋯N hydrogen bonds and intermolecular N—H⋯O interactions that stabilize the lattice .
- FTIR confirms the imine (C=N) stretch at ~1600 cm⁻¹ and sulfonamide S=O vibrations at ~1150 cm⁻¹.
- NMR (¹H/¹³C) identifies aromatic proton environments (δ 6.8–8.2 ppm) and the sulfonamide NH₂ group (δ 4.2–5.0 ppm) .
Q. What role do hydrogen-bonding interactions play in the compound’s crystallographic stability?
- Methodological Answer : Intramolecular O—H⋯N bonds form a planar six-membered ring, while intermolecular N—H⋯O bonds create centrosymmetric dimers. These interactions are critical for lattice stabilization, with bond lengths (e.g., N—H⋯O ≈ 2.8 Å) and angles refined via SHELXL-97 software .
Advanced Research Questions
Q. How do halogen substitutions (Br vs. Cl) at the 5-position influence electronic properties and crystal packing?
- Methodological Answer : Comparative studies with the chloro analog (4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide) reveal that bromine’s larger atomic radius increases steric bulk, altering dihedral angles between aromatic rings (e.g., from 3.38° in Cl to 5.2° in Br derivatives). Electronic effects (e.g., electron-withdrawing Br) are quantified via DFT calculations, showing reduced HOMO-LUMO gaps compared to Cl analogs .
Q. How can discrepancies in crystallographic refinement (e.g., thermal parameters, hydrogen atom placement) be resolved?
- Methodological Answer : Discrepancies arise from disordered H atoms or thermal motion. Strategies include:
- Independent refinement of NH₂ hydrogen coordinates using difference Fourier maps.
- Riding constraints for C- and O-bound H atoms (Uiso = 1.2×Ueq of parent atoms).
- Validation via R-factor convergence (R1 < 0.05 for high-resolution data) .
Q. What computational approaches are suitable for modeling this compound’s reactivity and supramolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution on Br and sulfonamide groups).
- Molecular Dynamics (MD) simulates solvent interactions (e.g., ethanol vs. DMSO) to guide solubility optimization.
- COMSOL Multiphysics models diffusion kinetics in membrane-based separation systems .
Q. What experimental strategies optimize solubility and stability for biological assays?
- Methodological Answer :
- Co-solvent systems (e.g., DMSO:water mixtures) enhance solubility while maintaining stability.
- Salt formation with Na⁺/K⁺ counterions improves aqueous compatibility.
- pH-dependent studies (2.0–7.4) assess sulfonamide deprotonation effects .
Q. How can factorial design be applied to assess structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer : A 2³ factorial design evaluates variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
